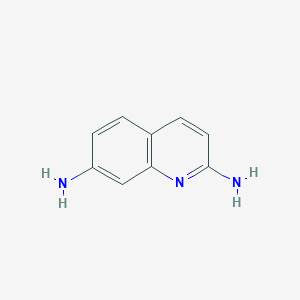

Quinoline-2,7-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-2,7-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,10H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQSVUMLMHXBMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Quinoline 2,7 Diamine and Analogues

Foundational Quinoline (B57606) Synthesis Approaches

A variety of synthetic techniques for quinoline and its derivatives have been discovered, including the Skraup, Doebner-von Miller, Friedländer, Pfitzinger, Conrad-Limpach, Combes, Riehm, Gould-Jacob's, Povarov, Knorr, and Niementowski syntheses. iipseries.org These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or other suitable precursors.

Friedländer Synthesis and its Methodological Adaptations

The Friedländer synthesis is a reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone and a compound containing an α-methylene group (another ketone or aldehyde) to form a quinoline derivative. fly-chem.comwikipedia.org The reaction proceeds via an acid- or base-catalyzed condensation followed by a cyclodehydration. researchgate.net

There are two primary proposed mechanisms. The first involves an initial aldol (B89426) condensation between the two carbonyl compounds, followed by cyclization and imine formation. The second mechanism suggests the initial formation of a Schiff base between the 2-amino group and the carbonyl compound, which then undergoes an intramolecular aldol reaction and dehydration to yield the quinoline. wikipedia.org

To synthesize an analogue of Quinoline-2,7-diamine, one would theoretically start with a 2-amino-4-nitrobenzaldehyde (B12311) or a related precursor, which after the Friedländer condensation, would require subsequent reduction of the nitro group to an amine. The choice of the second carbonyl component determines the substitution at the 2- and 3-positions of the quinoline ring.

Table 1: Overview of the Friedländer Synthesis

| Component 1 | Component 2 | Catalyst | Product |

|---|

Methodological adaptations include the use of various catalysts like trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids to improve yields and reaction conditions. wikipedia.orgalfa-chemistry.com Solvent-free conditions, microwave irradiation, and the use of ionic liquids have also been explored to enhance the efficiency and regioselectivity of the reaction. alfa-chemistry.comorganic-chemistry.org

Knorr Quinoline Synthesis and Derivatives

The Knorr quinoline synthesis involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline (B72897) (a quinolin-2-one) under strong acid catalysis, typically sulfuric acid. iipseries.orgsynarchive.com The reaction is an intramolecular electrophilic aromatic substitution followed by the elimination of water. wikipedia.org

The mechanism proceeds by the cyclization of the β-ketoanilide. Depending on the reaction conditions, particularly the amount of acid used, the formation of a 4-hydroxyquinoline (B1666331) can be a competing reaction. wikipedia.org For the synthesis of an amino-substituted quinoline derivative, an appropriately substituted aniline would be used to form the initial β-ketoanilide. For instance, starting with a diaminobenzene derivative and a β-ketoester would lead to an amino-substituted β-ketoanilide, which upon cyclization, would yield an amino-2-hydroxyquinoline.

Table 2: Knorr Quinoline Synthesis Summary

| Starting Material | Reagent | Product |

|---|

Variations of the Knorr synthesis can be used to produce different pyrrole (B145914) carboxylates, showcasing its versatility. iipseries.org

Skraup Synthesis and Related Condensation Reactions

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. It involves the reaction of an aromatic amine, such as aniline, with glycerol (B35011), sulfuric acid, and an oxidizing agent (commonly nitrobenzene). wikipedia.orgpharmaguideline.com The reaction can be vigorous and is often moderated by the addition of ferrous sulfate. wikipedia.org

The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. The aromatic amine then undergoes a Michael addition to the acrolein. This is followed by an acid-catalyzed ring closure and subsequent oxidation to form the quinoline ring system. iipseries.orgslideshare.net

To prepare this compound, a plausible starting material would be m-phenylenediamine (B132917) (benzene-1,3-diamine). The reaction would proceed to form the diaminoquinoline, although regioselectivity could be an issue. The Doebner-von Miller reaction is a related method where an α,β-unsaturated carbonyl compound is used instead of glycerol, allowing for the synthesis of substituted quinolines. nih.govwikipedia.orgacs.org

Table 3: Skraup Synthesis Components

| Reactant 1 | Reactant 2 | Catalyst/Medium | Oxidizing Agent | Product |

|---|

Combes Synthesis

The Combes quinoline synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgwikipedia.org The reaction involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org

The mechanism starts with the nucleophilic attack of the aniline on one of the carbonyl groups of the β-diketone, followed by dehydration to form an enamine. Protonation and subsequent electrophilic aromatic substitution (the annulation step) lead to the cyclized intermediate, which then dehydrates to form the final substituted quinoline. wikipedia.org The regioselectivity of the reaction can be influenced by the steric effects of substituents on both the aniline and the diketone. wikipedia.org For synthesizing amino-substituted quinolines, an amino-aniline (a phenylenediamine) would be used as the starting material.

Pfitzinger Reaction and its Mechanistic Aspects

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is the synthesis of substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a base and a carbonyl compound. wikipedia.orgresearchgate.net

The reaction mechanism begins with the basic hydrolysis of the amide bond in isatin to open the ring, forming a keto-acid. This intermediate then condenses with a ketone or aldehyde to form an imine (or the corresponding enamine). An intramolecular Claisen-type condensation between the enamine and the keto group, followed by dehydration, yields the quinoline-4-carboxylic acid. iipseries.orgwikipedia.org The carboxylic acid group can later be removed by pyrolysis. pharmaguideline.com To introduce an amino group at the 7-position, one would need to start with a correspondingly substituted isatin, such as 6-amino-isatin.

A variation known as the Halberkann variant involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net

Other Established Cyclization and Annulation Strategies

Several other classical methods provide access to the quinoline core, each with its own scope and limitations.

Conrad-Limpach Synthesis : This reaction involves the condensation of anilines with β-ketoesters. wikipedia.org At lower temperatures, the reaction favors attack at the keto group, leading to a β-aminoacrylate. Subsequent thermal cyclization at high temperatures (around 250 °C) yields a 4-hydroxyquinoline (quinolin-4-one). wikipedia.orgsynarchive.comscribd.com

Doebner Reaction : Aniline, an aldehyde, and pyruvic acid react to form quinoline-4-carboxylic acids. iipseries.orgnih.gov This method is a three-component reaction.

Gould-Jacobs Reaction : This is a multi-step synthesis that begins with the condensation of an aniline with an alkoxymethylenemalonic ester. The resulting intermediate undergoes thermal cyclization, followed by saponification and decarboxylation to yield a 4-hydroxyquinoline. wikiwand.commdpi.com

Povarov Reaction : This reaction is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and an aldehyde) and an electron-rich alkene or alkyne to produce tetrahydroquinolines, which can then be oxidized to quinolines. iipseries.orgacs.org Recent developments have expanded the scope of this reaction, including photocatalytic versions. acs.orgrsc.org

Niementowski Quinoline Synthesis : This method involves the condensation of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline (quinolin-4-one) derivatives. wikipedia.org The reaction often requires high temperatures, which has limited its popularity, though variations have been developed to make it more practical. wikipedia.org

Table 4: Summary of Other Quinoline Syntheses

| Synthesis Name | Key Reactants | Primary Product Type |

|---|---|---|

| Conrad-Limpach | Aniline, β-ketoester | 4-Hydroxyquinoline |

| Doebner | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxyquinoline |

| Povarov | Aniline, Aldehyde, Alkene/Alkyne | Tetrahydroquinoline/Quinoline |

Targeted Synthesis of Substituted Diaminoquinolines

The targeted synthesis of substituted diaminoquinolines is a crucial area of research, driven by the need for structurally diverse compounds for various applications. Methodologies have been developed that allow for the precise introduction of amino groups onto the quinoline scaffold, as well as the construction of the diaminoquinoline core from acyclic precursors.

Post-Synthetic Functionalization of Quinoline Rings

Post-synthetic functionalization involves the modification of an already formed quinoline ring system. This approach is particularly useful for introducing amino groups at specific positions of the quinoline nucleus, often starting from halogenated quinoline precursors.

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, stands out as a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction has been successfully applied to the synthesis of diaminoquinolines from their corresponding dichloroquinoline precursors. The reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. jk-sci.comatlanchimpharma.com

The successful application of this method for the synthesis of aminoquinoline compounds from their halogenated derivatives is highly dependent on the position of the halogen atom on the quinoline moiety. nih.gov Studies have been conducted on the palladium-catalyzed amination of various isomeric dichloroquinolines, including 2,6-, 2,8-, 4,8-, and 4,7-dichloroquinolines, with amines of varying steric bulk. nih.govnih.gov For instance, the diamination of 4,7-dichloroquinoline (B193633) and 4,8-dichloroquinoline (B1582372) has been successfully achieved. nih.gov In many cases, BINAP has been an effective ligand, though for more sterically hindered amines or for certain diamination reactions, other ligands like DavePhos may be required. nih.govnih.gov

The general procedure for the palladium-catalyzed diamination of a dichloroquinoline involves reacting the dichloroquinoline with an excess of the desired amine in the presence of a palladium source, such as Pd(dba)₂, a phosphine ligand, and a base like sodium tert-butoxide (tBuONa) in an inert solvent such as dioxane, under reflux conditions. nih.gov The choice of ligand and reaction conditions can be optimized to achieve the desired mono- or di-amination product.

| Dichloroquinoline Isomer | Amine | Catalyst System (Catalyst/Ligand) | Product | Reference |

|---|---|---|---|---|

| 4,7-dichloroquinoline | Adamantane-containing amines | Pd(dba)₂/BINAP or DavePhos | 4,7-diaminoquinoline derivatives | nih.gov |

| 4,8-dichloroquinoline | Adamantane-containing amines | Pd(dba)₂/BINAP or DavePhos | 4,8-diaminoquinoline derivatives | nih.gov |

De Novo Annulation and Cyclization Strategies for Diaminoquinoline Formation

De novo synthesis involves the construction of the quinoline ring system from acyclic or simpler cyclic precursors. These methods offer the advantage of introducing the desired substitution pattern, including the amino groups, during the ring formation process.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org This approach is highly efficient and allows for the rapid generation of diverse molecular scaffolds, including quinoline derivatives. rsc.org Various named reactions, such as the Povarov, Gewald, and Ugi reactions, have been utilized for the synthesis of a wide array of quinoline scaffolds. rsc.org

While specific examples for the direct synthesis of this compound via MCRs are not extensively detailed, the general principles of MCRs can be applied. For instance, a three-component reaction involving an appropriately substituted aniline (containing one of the amino groups, possibly protected), an aldehyde, and an activated alkene could potentially lead to the formation of a substituted diaminoquinoline. The versatility of MCRs allows for the introduction of various functional groups and substitution patterns, making it a promising strategy for accessing novel diaminoquinoline analogues. rsc.org

| Reaction Name | Reactants | General Product | Reference |

|---|---|---|---|

| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinoline | rsc.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Substituted quinoline | nih.gov |

| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone, Compound with α-methylene group | Substituted quinoline | nih.gov |

Oxidative annulation has emerged as a significant strategy for the synthesis of quinolines, often involving C-H bond activation. mdpi.com These methods can be catalyzed by transition metals or proceed under metal-free conditions. mdpi.com For example, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes has been reported for the direct synthesis of quinolines, involving a twofold C-H activation. snnu.edu.cn

The synthesis of quinolines through oxidative annulation offers high efficiency and broad substrate tolerance. mdpi.com To apply this strategy for the synthesis of diaminoquinolines, one could envision starting with appropriately substituted anilines or other nitrogen-containing precursors that bear the necessary amino functionalities. For instance, the coupling of a diamino-substituted aromatic amine with an alcohol or olefin could potentially lead to the formation of a diaminoquinoline scaffold. mdpi.com

In recent years, there has been a growing interest in the development of metal-free synthetic methods due to their environmental and economic advantages. Several metal-free approaches for the synthesis of quinolines have been reported. These methods often rely on the use of catalysts such as iodine or proceed through radical-mediated pathways. mdpi.comrsc.org

One such approach is the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, which provides a transition-metal-free route to substituted quinolines. frontiersin.org This reaction proceeds through a C(sp³)–O bond cleavage and the formation of C=N and C=C bonds during the oxidative cyclization process. frontiersin.org Another metal-free strategy involves the tandem cyclization of 2-styrylanilines with 2-methylquinolines or 2-methylbenzothiazoles, which allows for the activation of C(sp³)–H bonds and the formation of new C-C and C-N bonds. nih.gov The application of these metal-free cyclization methods to the synthesis of diaminoquinolines would involve the use of starting materials bearing the required amino substituents.

Stereoselective Synthesis of Chiral Diaminoquinoline Systems

The creation of chiral diaminoquinoline systems often involves the asymmetric reduction of the quinoline core. One of the most effective methods to achieve this is through catalytic asymmetric hydrogenation, which allows for the controlled introduction of stereocenters.

Asymmetric Hydrogenation Protocols

Asymmetric hydrogenation is a cornerstone for producing chiral tetrahydroquinolines from quinoline precursors. This transformation is typically achieved using transition metal complexes with chiral ligands. Research has demonstrated that chiral cationic η6-arene–N-tosylethylenediamine–Ru(II) complexes are effective catalysts for this process. acs.org A wide array of quinoline derivatives, including those with 2-alkyl, 2-aryl, and other functional groups, can be hydrogenated to yield 1,2,3,4-tetrahydroquinolines with excellent enantioselectivity (up to >99% ee) and complete conversion. acs.org

The mechanism of this reduction is noteworthy. Instead of a concerted process, the hydrogenation occurs via a stepwise transfer of a proton (H+) and a hydride ion (H-), happening outside the coordination sphere of the metal catalyst. acs.orgdicp.ac.cn The enantioselectivity is believed to arise from a CH/π interaction between the arene ligand on the ruthenium complex and the fused phenyl ring of a dihydroquinoline intermediate. acs.orgdicp.ac.cn

Catalyst development has also explored iridium complexes, which can efficiently catalyze the asymmetric transfer hydrogenation (ATH) of quinolines. nih.gov These reactions can be performed under mild conditions and have shown high turnover numbers and frequencies. nih.gov For instance, an iridium catalyst with an aminobenzimidazole ligand works effectively in water or biphasic systems without the need for an inert atmosphere, producing the desired products in high yields and up to 99% enantiomeric excess (ee). nih.gov

Furthermore, reaction conditions can be optimized for both efficiency and environmental friendliness. Ruthenium-diamine complexes have been shown to catalyze the asymmetric hydrogenation of 2-substituted quinolines smoothly under solvent-free or highly concentrated conditions, which can lead to increased reactivity and enantioselectivity compared to reactions run in traditional solvents like methanol. dicp.ac.cn The use of aqueous environments has also been successfully developed. The first organometallic ATH protocol for reducing quinoline derivatives in water demonstrated excellent enantioselectivities and good yields under buffered conditions, providing a valuable and operationally simple alternative to methods requiring high hydrogen pressure.

A hybrid system, combining a chiral organometallic catalyst (TsDPEN-Rh-Cp*-Cl) with metal nanoparticles (Ni/TiO2), has been shown to enhance catalytic activity significantly. nih.gov This improvement is attributed to a hydrogen spillover effect, where hydrogen atoms activated by the nickel nanoparticles are transferred to the rhodium complex, thereby boosting the reaction rate. nih.gov

Below is a table summarizing various asymmetric hydrogenation protocols for quinoline derivatives.

| Catalyst System | Substrate Type | Reaction Conditions | Max. Yield | Max. ee (%) | Reference |

| Chiral Cationic Ru(II) Complexes | 2-Alkyl/Aryl Quinolines | Alcoholic solvents or solvent-free | >99% | >99% | acs.orgdicp.ac.cn |

| CpRh-diamine Complex | Various Quinolines | Aqueous buffer (pH 4-5) | 96% | 97% | |

| Water-soluble Iridium Catalyst | Various Quinolines | Water or biphasic systems, open to air | High | 99% | nih.gov |

| TsDPEN-Rh-Cp-Cl + Ni/TiO₂ | Quinaldine | Methanol/buffer, H₂ pressure | 68% | 71% | nih.gov |

Sustainable and Green Chemistry Approaches in Diaminoquinoline Synthesis

Traditional methods for synthesizing the quinoline scaffold, such as the Skraup, Friedlander, and Doebner–von Miller reactions, often require harsh conditions, high temperatures, and the use of hazardous reagents, leading to significant environmental concerns. tandfonline.comresearchgate.netnih.gov In response, the development of sustainable and green synthetic protocols has become a major focus in chemical research. tandfonline.comacs.org

Green chemistry approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency. mdpi.com For quinoline synthesis, this has translated into several innovative strategies:

Use of Green Solvents: Water and ethanol (B145695) are increasingly used as environmentally benign reaction media. For example, a p-toluene sulfonic acid (p-TSA) catalyzed reaction of aromatic aldehydes, amines, and ferrocenyl acetylene (B1199291) in water has been developed for synthesizing 4-ferrocenyl quinoline derivatives. tandfonline.com

Solvent-Free Reactions: Conducting reactions without a solvent is a highly effective green approach. mdpi.com An environmentally friendly method for synthesizing quinolines involves the reaction of imines with styrene (B11656) under solvent-free and catalyst-free conditions at elevated temperatures. jocpr.com Another protocol uses a recyclable catalyst, titanium dioxide nanoparticles (TiO₂-NPs), for a one-pot, four-component coupling reaction in aqueous media at 80°C. tandfonline.com

Use of Recyclable and Efficient Catalysts: Nanocatalysts are gaining prominence as they offer high surface area, efficiency, and recyclability. acs.orgnih.gov Inexpensive and less toxic metals are also being employed. A manganese(II) complex has been used to mediate the synthesis of quinolines from amino alcohols and ketones. organic-chemistry.org Similarly, a nickel-catalyzed double dehydrogenative coupling provides an eco-friendly route to quinolines at mild temperatures. organic-chemistry.org

Energy-Efficient Methods: Microwave-assisted synthesis has been shown to accelerate reactions, often leading to higher yields in shorter timeframes compared to conventional heating. researchgate.net

These green methodologies focus on the broader quinoline framework and are applicable to the synthesis of various derivatives, including diaminoquinolines. nih.gov The shift towards these sustainable practices not only lessens the environmental footprint of chemical synthesis but also often leads to more efficient and economical processes. nih.gov

The table below highlights some green approaches for quinoline synthesis.

| Method | Catalyst | Solvent | Key Advantages | Reference |

| Four-component coupling | Titanium dioxide nano-particles (TiO₂-NPs) | Aqueous media | High yield (95-98%), recyclable catalyst, eco-friendly solvent | tandfonline.com |

| Aldimine-Styrene reaction | None | Solvent-free | Environmentally friendly, avoids organic solvents | jocpr.com |

| Dehydrogenative Cyclization | Co(OAc)₂·4H₂O | - | Environmentally benign, good yields, mild conditions | organic-chemistry.org |

| Aerobic Dehydrogenation | Titanium dioxide (TiO₂) | - | Uses oxygen as a green oxidant, inexpensive catalyst | organic-chemistry.org |

| Microwave-assisted reaction | Ammonium (B1175870) acetate | Water | Short reaction time (10-15 min), high yield (75-93%), green solvent | tandfonline.com |

Reactivity and Chemical Transformations of Quinoline 2,7 Diamine

Electrophilic and Nucleophilic Substitution Dynamics on the Quinoline (B57606) Nucleus

The quinoline ring system itself has a characteristic reactivity pattern. Electrophilic substitution reactions typically occur on the electron-rich benzene (B151609) ring, favoring positions 5 and 8. youtube.comuop.edu.pkquimicaorganica.org Conversely, nucleophilic substitution is directed towards the electron-deficient pyridine (B92270) ring, primarily at positions 2 and 4. youtube.comresearchgate.net

The presence of two strongly activating amino groups at the C2 and C7 positions in Quinoline-2,7-diamine significantly modifies this intrinsic reactivity. The -NH₂ groups increase the electron density of the entire ring system, making it more susceptible to electrophilic attack.

Electrophilic Substitution : The 7-amino group strongly activates the carbocyclic (benzene) ring towards electrophiles, directing substitution to the ortho (C6, C8) positions. The 2-amino group similarly activates the heterocyclic (pyridine) ring. This heightened reactivity means that reactions can often proceed under milder conditions than those required for unsubstituted quinoline. uop.edu.pk

Nucleophilic Substitution : The 2-amino group is located at a position typically susceptible to nucleophilic attack. However, as an amino group is not a good leaving group, direct nucleophilic displacement at C2 is unlikely. Nucleophilic attack is more probable if a suitable leaving group is present on the ring, though such reactions are not the primary mode of reactivity for this compound.

Reactions Involving the Primary Amino Functional Groups

The two primary amino groups are key centers of reactivity in this compound, behaving as potent nucleophiles. msu.edulibretexts.org

This compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reactivity is driven by the nucleophilic nature of the amino groups attacking the electrophilic carbonyl carbon. These reactions can be catalyzed by either acid or base and typically involve the elimination of a water molecule. libretexts.orgiosrjournals.org The reaction of diamines with dicarbonyl compounds can lead to the formation of macrocyclic structures or polymers. A related catalyst-free synthesis of 7-aminoquinolines has been achieved through the reaction of m-phenylenediamine (B132917) with 1,3-diketones, highlighting the inherent reactivity of the amino group in this position. nih.gov

The nitrogen atoms of the primary amino groups in this compound are nucleophilic and can be readily alkylated and acylated. msu.edu

Alkylation : Reaction with alkyl halides leads to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts. msu.edu The degree of alkylation can be controlled by the stoichiometry of the reactants. Direct C-H alkylation of the quinoline ring itself, particularly at the C2 position, is also possible using specific transition metal catalysts, though this typically applies to quinoline N-oxides. nih.govnih.govresearchgate.net

Acylation : Treatment with acid chlorides or anhydrides results in the formation of amides. libretexts.org This reaction is often carried out in the presence of a base to neutralize the HCl by-product. For example, aminoquinolines can be reacted with amino acid derivatives to form new amide-linked compounds. mdpi.com

Table 1: Representative Reactions of Amino Functional Groups

| Reaction Type | Reagent Example | Functional Group | Product Type |

| Condensation | Aldehyde (R-CHO) | Primary Amine (-NH₂) | Imine (Schiff Base) |

| Alkylation | Alkyl Halide (R-X) | Primary Amine (-NH₂) | Secondary Amine (-NHR) |

| Acylation | Acid Chloride (R-COCl) | Primary Amine (-NH₂) | Amide (-NHCOR) |

A specific and important class of condensation reactions is the formation of Schiff bases (or imines). This occurs when this compound reacts with aldehydes or ketones. libretexts.orgiosrjournals.org The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the imine. iosrjournals.org The synthesis is often achieved by refluxing the reactants in an alcoholic solvent. bepls.com These reactions are fundamental in the synthesis of new ligands for metal complexes and compounds with diverse biological activities. bepls.comresearchgate.netnih.gov

For this compound, reaction with two equivalents of an aldehyde can lead to the formation of a di-imine.

Oxidation and Reduction Chemistry of the Quinoline System

The quinoline nucleus can undergo both oxidation and reduction, although it is generally resistant to oxidation. pharmaguideline.com

Oxidation : Under vigorous conditions, such as with hot alkaline potassium permanganate (B83412) (KMnO₄), the benzene ring of the quinoline system can be cleaved to yield pyridine-dicarboxylic acids. researchgate.netyoutube.com The pyridine ring is more resistant to oxidation. The presence of the activating amino groups may increase the susceptibility of the benzene ring to oxidative degradation.

Reduction : The pyridine ring is more readily reduced than the benzene ring. Catalytic hydrogenation can selectively reduce the pyridine ring to afford a tetrahydroquinoline derivative. uop.edu.pkpharmaguideline.com Reduction with metal in acid, such as tin and hydrochloric acid, also typically yields 1,2,3,4-tetrahydroquinoline. uop.edu.pk Complete reduction of both rings to decahydroquinoline (B1201275) is possible under more forceful conditions. uop.edu.pkwikipedia.org

Derivatization Strategies for Quinoline 2,7 Diamine and Advanced Analogues

Design Principles for Structural Diversification

One fundamental strategy is molecular hybridization , which involves combining the Quinoline-2,7-diamine scaffold with other known pharmacophores or functional moieties. This approach is rooted in the concept of creating multifunctional molecules that can interact with multiple biological targets or that possess enhanced activity through synergistic effects. The selection of the hybridizing partner is crucial and is often guided by the desired therapeutic application. For instance, in the context of anticancer drug design, this compound could be hybridized with moieties known to inhibit specific kinases, disrupt DNA replication, or induce apoptosis.

Another important design principle is the introduction of diverse substituents at the amine positions and on the quinoline (B57606) core itself. The nature of these substituents can be varied to fine-tune properties such as solubility, lipophilicity, and metabolic stability. For example, the incorporation of polar groups can enhance aqueous solubility, which is often a desirable trait for pharmaceutical compounds. Conversely, the addition of lipophilic groups can improve membrane permeability.

Structure-Activity Relationship (SAR) studies form a cornerstone of the design process. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features that are essential for activity. This iterative process of design, synthesis, and testing allows for the rational optimization of lead compounds.

Finally, the principle of bioisosteric replacement is often employed to modify the scaffold while retaining or improving its biological activity. This involves replacing a functional group with another that has similar physical or chemical properties. For this compound, this could involve replacing one of the amine groups with other nitrogen-containing functionalities to explore new chemical space and potentially overcome limitations of the parent compound.

Functional Group Interconversions at Amine Sites

The two primary amine groups of this compound are key handles for a variety of functional group interconversions, allowing for the synthesis of a wide array of derivatives. These reactions leverage the nucleophilic character of the amino groups to introduce new functionalities and build molecular complexity.

Acylation is a common transformation where the amine groups are converted to amides. This is typically achieved by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. The resulting amides can exhibit altered biological activities and physicochemical properties compared to the parent diamine. The choice of the acylating agent can introduce a wide range of substituents, from simple alkyl chains to complex heterocyclic moieties.

Alkylation reactions introduce alkyl groups onto the nitrogen atoms of the amine functionalities. This can be accomplished using alkyl halides or through reductive amination with aldehydes or ketones. Alkylation can modulate the basicity and steric environment of the nitrogen atoms, which can have a significant impact on biological activity.

Schiff base formation is another important reaction of the primary amine groups. Condensation of this compound with various aldehydes or ketones yields imines (Schiff bases). These compounds are not only interesting in their own right but also serve as versatile intermediates for the synthesis of other derivatives, such as secondary amines (via reduction) or heterocyclic rings. Research on the closely related Quinolin-7-amine has demonstrated its utility in forming Schiff bases and their subsequent metal complexes bepls.comnih.govresearchgate.net. This suggests that this compound would readily undergo similar transformations.

| Reaction Type | Reagents | Functional Group Formed | Potential Applications |

| Acylation | Acyl chlorides, Anhydrides | Amide | Modulation of biological activity, Prodrug synthesis |

| Alkylation | Alkyl halides, Aldehydes/Ketones (Reductive amination) | Secondary/Tertiary Amine | Altering basicity and steric properties |

| Schiff Base Formation | Aldehydes, Ketones | Imine | Synthesis of metal complexes, Precursors for other derivatives |

Synthesis of Hybrid Molecules and Conjugates

The synthesis of hybrid molecules and conjugates incorporating the this compound scaffold is a promising strategy for developing new therapeutic agents and functional materials. This approach leverages the concept of combining two or more distinct chemical entities to create a new molecule with enhanced or novel properties. In the context of drug discovery, this often involves linking the quinoline core to another bioactive molecule to create a dual-action agent or to improve targeting to specific cells or tissues.

The general strategy for creating quinoline hybrids often involves linking the quinoline moiety to other heterocyclic systems known for their biological activities, such as coumarins, pyrazoles, or thiazoles researchgate.net. While specific examples starting from this compound are not prevalent in the reviewed literature, the established methodologies for other quinoline derivatives provide a roadmap for its potential use in hybridization. For instance, quinoline-chalcone hybrids have been investigated for their anticancer properties nih.gov. It is conceivable that the amine groups of this compound could be used as attachment points for chalcone (B49325) moieties.

Conjugation to biomolecules , such as peptides, carbohydrates, or nucleic acids, represents another advanced derivatization strategy. These conjugates can exhibit improved cell permeability, enhanced target specificity, and reduced off-target toxicity. For example, conjugating this compound to a tumor-targeting peptide could facilitate its selective delivery to cancer cells.

| Hybrid Partner | Linkage Type | Potential Therapeutic Target |

| Chalcone | Amide, Imine | Tubulin, Kinases |

| Coumarin | Amide, Urea | Various enzymes, Receptors |

| Pyrazole | Amide, Sulfonamide | Kinases, Cyclooxygenases |

| Bioactive Peptide | Amide | Cell surface receptors |

Regioselective Functionalization Techniques

Achieving regioselective functionalization of this compound is a significant challenge due to the presence of two reactive amine groups and multiple C-H bonds on the aromatic core. The ability to selectively modify one position over others is crucial for the rational design of advanced analogues and for establishing clear structure-activity relationships.

The differential reactivity of the C2 and C7 amine groups can potentially be exploited to achieve regioselectivity. The electronic environment of the two amine groups is not identical due to their positions relative to the nitrogen atom in the quinoline ring. The C2-amino group is in conjugation with the pyridine (B92270) ring nitrogen, which may influence its nucleophilicity compared to the C7-amino group on the benzene (B151609) ring. This inherent difference in reactivity could be leveraged under carefully controlled reaction conditions (e.g., temperature, stoichiometry of reagents, choice of solvent) to favor mono-functionalization at one of the amine sites.

Protecting group strategies are a classical and effective method for achieving regioselectivity. One of the amine groups can be selectively protected with a suitable protecting group, allowing the other amine to be functionalized. Subsequent deprotection would then reveal the free amine, which could be further derivatized if desired. The choice of protecting group is critical and depends on its stability under the desired reaction conditions and the ease of its removal.

Catalyst-controlled regioselectivity is a more modern and elegant approach. Specific catalysts, particularly transition metal catalysts, can direct the functionalization to a particular position on the quinoline scaffold. For the quinoline core in general, transition metal-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization nih.govmdpi.comscilit.com. While these methods have primarily focused on C-H bonds, similar principles could potentially be applied to direct reactions at one of the amine groups through the formation of a catalyst-substrate complex that favors reaction at a specific site.

While direct, documented examples of regioselective functionalization of this compound are scarce, the principles of electronic differentiation, steric hindrance, and the use of directing groups provide a theoretical framework for achieving such selectivity. Further experimental investigation is needed to explore and establish reliable protocols for the regioselective derivatization of this promising scaffold.

Coordination Chemistry and Metal Complexation of Quinoline 2,7 Diamine

Ligand Architecture and Coordination Motifs

Detailed studies on the specific ligand architecture and coordination motifs of Quinoline-2,7-diamine are not extensively reported in the available scientific literature. The presence of two amine groups and a quinoline (B57606) nitrogen atom suggests the potential for this molecule to act as a multidentate ligand. However, without experimental data, any description of its coordination behavior remains speculative.

Bidentate Chelation and its Stereochemical Implications

There is a lack of specific research in the accessible literature detailing the bidentate chelation of this compound with metal ions. Consequently, information regarding the stereochemical implications of such coordination, including the formation of specific isomers or chiral structures, is not available.

Chiral Quinoline-based Diamine Ligands in Metal Complexes

The development of chiral quinoline-based diamine ligands is an active area of research for applications in asymmetric catalysis. However, specific examples and detailed studies concerning the synthesis and application of chiral derivatives of this compound in metal complexes are not found in the surveyed literature.

Synthesis and Characterization of Metal Complexes

While the synthesis of metal complexes with various quinoline derivatives is well-documented, specific procedures and characterization data for complexes of this compound are not detailed in the available scientific reports.

Preparation of Transition Metal Complexes (e.g., Pd, Pt, Rh, Ni, Zn, Al, Cu, Ru, Co, Ir)

Specific synthetic methods for the preparation of transition metal complexes involving this compound as a ligand are not described in the reviewed literature. General statements indicate its capacity to form metal complexes, but detailed experimental procedures, reaction conditions, and the isolation of specific compounds with metals such as Palladium, Platinum, Rhodium, Nickel, Zinc, Aluminum, Copper, Ruthenium, Cobalt, or Iridium have not been reported.

Spectroscopic Elucidation of Metal-Ligand Interactions

There is no available spectroscopic data (such as NMR, IR, UV-Vis, or Mass Spectrometry) in the scientific literature that elucidates the metal-ligand interactions in complexes of this compound. Such data would be crucial for confirming the coordination mode and understanding the electronic structure of these potential complexes.

X-ray Crystallographic Analysis of Coordination Compounds

Based on a thorough review of the provided search results, it is not possible to generate an article on the incorporation of "this compound" into Covalent Organic Frameworks (COFs) as requested. The available scientific literature does not appear to contain specific examples or detailed research findings on the use of this compound as a monomer or building block for the synthesis of COFs.

The research on quinoline-based COFs primarily describes the in situ formation of the quinoline linkage during the framework's synthesis, rather than using a pre-functionalized quinoline diamine. These syntheses, such as those employing the Doebner or Povarov reactions, typically start with non-quinoline-containing amine and aldehyde monomers.

Therefore, to ensure the content is scientifically accurate and strictly adheres to the provided outline, the requested article cannot be written. Generating content on this specific topic would require speculation beyond the scope of the available research data.

An exploration of the catalytic applications of this compound derivatives and their corresponding metal complexes reveals their significant potential across various domains of chemical synthesis. These compounds are instrumental in asymmetric catalysis, oxidation and dehydrogenation reactions, cross-coupling processes, and photocatalysis. The unique structural features of this compound, combining a rigid quinoline backbone with two reactive amine functionalities, allow for the formation of stable and selective catalysts upon complexation with metal centers.

Computational and Theoretical Investigations of Quinoline 2,7 Diamine

Quantum Mechanical Studies

Quantum mechanical calculations are a cornerstone in the theoretical analysis of molecular systems, offering a detailed view of electronic structure and properties that are not always accessible through experimental techniques alone.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G* or 6-311G(d,p), are employed to determine optimized molecular geometries, including bond lengths and angles. ijpras.comcnr.itarabjchem.orgnih.govrsc.org For instance, studies on similar quinoline structures have shown that calculated bond lengths and angles generally show good agreement with experimental data derived from X-ray crystallography. scirp.orgmdpi.com

In the case of Quinoline-2,7-diamine, DFT calculations would predict the precise spatial arrangement of the atoms, taking into account the influence of the two amino groups on the quinoline core. The electron-donating nature of the amino groups would be expected to cause specific changes in the bond lengths and angles of the fused aromatic rings compared to unsubstituted quinoline. arabjchem.org

Furthermore, DFT is used to calculate various electronic properties. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. arabjchem.orgniscpr.res.intandfonline.com For this compound, the MEP would likely show negative potential around the nitrogen atoms of the amino groups and the quinoline ring, indicating regions susceptible to electrophilic attack.

Table 1: Representative DFT-Calculated Structural Parameters for Quinoline Derivatives

| Parameter | Quinoline (Experimental) | 4-Aminoquinoline (Calculated) | 8-Hydroxy-2-methylquinoline (Calculated) |

| Bond Length (Å) | |||

| N1-C2 | 1.393 | 1.318 | - |

| C2-C3 | 1.365 | 1.418 | - |

| C4-N (amino/hydroxyl) | - | - | - |

| **Bond Angle (°) ** | |||

| C2-N1-C9 | - | - | - |

| N1-C2-C3 | - | - | - |

| Dihedral Angle (°) | |||

| Phenyl-Quinoline | - | - | 55.3 - 56.4 |

| This table presents a sample of structural data for related quinoline compounds to illustrate the type of information obtained from DFT calculations. Specific values for this compound would require a dedicated computational study. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. ijpras.comscirp.orgniscpr.res.intandfonline.comrsc.orgrsc.org

For this compound, the presence of two electron-donating amino groups would be expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to unsubstituted quinoline, suggesting increased reactivity. rsc.org The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. In many quinoline derivatives, the HOMO is often localized on the benzene (B151609) ring and the substituent, while the LUMO is distributed over the pyridine (B92270) ring. rsc.org

Table 2: Representative HOMO-LUMO Energy Values for Quinoline Derivatives (eV)

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) |

| Quinoline | -6.78 | -1.15 | 5.63 |

| 8-Hydroxy-2-methylquinoline | -5.218 | -0.186 | 5.032 |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | -5.032 | -1.267 | 3.765 |

| This table showcases typical FMO data for related compounds, illustrating the expected parameters for a study on this compound. The values are highly dependent on the computational method and basis set used. arabjchem.orgscirp.org |

pKa Prediction and Tautomeric Equilibria

Computational methods can predict the pKa values of ionizable groups, providing insight into a molecule's behavior in different pH environments. For this compound, the two amino groups and the quinoline nitrogen are potential sites of protonation. Theoretical calculations can determine the relative energies of the different protonated species to predict the most likely site of protonation and the corresponding pKa values.

Tautomerism, the migration of a proton between two or more sites, is also relevant. This compound can exist in an amino-imino tautomeric equilibrium. Quantum mechanical calculations can model the energies of the different tautomers to predict which form is more stable under various conditions, which is crucial for understanding its reactivity and biological interactions.

Molecular Modeling and Docking Studies

While no specific molecular docking studies for the parent this compound are prominently available, this technique is extensively used for its derivatives, particularly in drug discovery. nih.govmdpi.comnih.govresearchgate.netnih.gov Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand to the active site of a protein.

For example, derivatives of 2,4-diaminoquinolines have been identified as inhibitors of the ATP synthesis pathway in Mycobacterium tuberculosis. rsc.org Docking studies on such compounds help to elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the target protein's binding site. nih.gov Similarly, quinoline derivatives have been docked into the active sites of enzymes like HIV reverse transcriptase and lactate (B86563) dehydrogenase of Plasmodium falciparum to understand their inhibitory potential. nih.govnih.gov A docking study on this compound would involve placing the molecule into the binding site of a relevant biological target to assess its binding affinity and interaction patterns, thereby predicting its potential as a bioactive agent.

Elucidation of Reaction Mechanisms

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions. This involves calculating the energies of reactants, transition states, and products to map out the reaction pathway. While specific mechanistic studies on reactions involving this compound are not detailed in the provided context, the general principles are well-established for quinoline synthesis and reactions. For instance, the mechanism of the Combes quinoline synthesis involves acid-catalyzed condensation, cyclization, and dehydration steps, with the annulation often being the rate-determining step. niscpr.res.in Computational studies can model each of these steps to provide a more detailed understanding of the energy barriers and intermediates involved.

Structure-Property Relationships and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are predictive modeling techniques that correlate the structural or property descriptors of a set of compounds with their biological activity or physical properties. nih.govwisdomlib.orgscholarsresearchlibrary.comjlu.edu.cnresearchgate.netimist.ma For quinoline derivatives, QSAR models have been developed to predict their antimalarial, antitubercular, and antibacterial activities. nih.govscholarsresearchlibrary.comjlu.edu.cn

These models use various descriptors, which can be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric, or topological. By establishing a mathematical relationship between these descriptors and the observed activity for a series of compounds, a predictive model can be built. Such a model could be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Advanced Analytical Techniques for Characterization of Quinoline 2,7 Diamine

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental in determining the molecular structure of Quinoline-2,7-diamine by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the aromatic protons on the quinoline (B57606) core exhibit distinct chemical shifts, influenced by the electron-donating amino groups at positions 2 and 7. Protons on the pyridine (B92270) ring (positions 3 and 4) and the benzene (B151609) ring (positions 5, 6, and 8) will appear in the aromatic region (typically 6.5-8.5 ppm). The amino (-NH₂) protons would likely appear as broad singlets, with their chemical shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound will show nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbons directly attached to the nitrogen atoms (C2 and C7) will be significantly shifted upfield due to the shielding effect of the amino groups. Computational predictions and data from similar aminoquinoline derivatives suggest the chemical shifts for the quinoline carbons. tsijournals.commdpi.com

2D NMR Techniques: To unambiguously assign all proton and carbon signals, a series of two-dimensional (2D) NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across the entire molecule and confirming the substitution pattern.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying neighboring protons within the same spin system on the aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Click to view interactive data table

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~158.0 |

| H3 | ~6.5 - 6.7 | ~110.0 |

| H4 | ~7.5 - 7.7 | ~135.0 |

| C4a | - | ~148.0 |

| H5 | ~7.2 - 7.4 | ~115.0 |

| H6 | ~6.8 - 7.0 | ~118.0 |

| C7 | - | ~145.0 |

| H8 | ~7.0 - 7.2 | ~112.0 |

| C8a | - | ~125.0 |

| NH₂ (at C2) | Variable (broad) | - |

| NH₂ (at C7) | Variable (broad) | - |

FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum provides a characteristic fingerprint of the molecule. Key absorptions for this compound are expected in the following regions:

N-H Stretching: The two amino groups will give rise to characteristic stretches in the 3500-3300 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching).

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. researchgate.net

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system will appear in the 1650-1450 cm⁻¹ region. astrochem.org

N-H Bending: The bending vibration of the N-H bonds in the amino groups typically occurs in the 1650-1580 cm⁻¹ range.

C-N Stretching: The stretching of the aromatic carbon-nitrogen single bond is expected in the 1350-1250 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Click to view interactive data table

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Asymmetric) | ~3450 | Medium |

| N-H Stretch (Symmetric) | ~3350 | Medium |

| Aromatic C-H Stretch | ~3100-3000 | Medium-Weak |

| N-H Bend | ~1630 | Medium-Strong |

| Aromatic C=C/C=N Stretch | ~1600-1450 | Strong |

| Aromatic C-N Stretch | ~1350-1250 | Medium-Strong |

| C-H Out-of-Plane Bend | ~900-700 | Strong |

UV-Visible spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. The presence of the aromatic quinoline core and the electron-donating amino groups leads to characteristic absorption bands. The spectrum is expected to show absorptions corresponding to π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, and potentially n→π* transitions, involving the promotion of a non-bonding electron from a nitrogen lone pair to a π* antibonding orbital. The amino groups acting as auxochromes are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. researchgate.netnih.gov

Table 3: Expected UV-Visible Absorption Maxima (λmax) for this compound in a Polar Solvent

Click to view interactive data table

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π→π* | ~250-280 |

| π→π* | ~340-380 |

| n→π* | ~400-450 (often weak or solvent-dependent) |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is used to confirm the purity of the compound and to obtain its mass-to-charge ratio (m/z). In positive ion mode, this compound (C₉H₉N₃, Molecular Weight: 159.19 g/mol ) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 160.19.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For the [M+H]⁺ ion of this compound, the calculated exact mass is 160.0875, which can be experimentally verified to within a few parts per million (ppm), confirming the C₉H₉N₃ composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the structure by showing characteristic losses, such as the expulsion of HCN from the quinoline ring. chempap.orgresearchgate.net

Table 4: Mass Spectrometry Data for this compound

Click to view interactive data table

| Technique | Ion | Calculated m/z |

|---|---|---|

| LC-MS | [M+H]⁺ | 160.19 |

| HRMS | [M+H]⁺ | 160.0875 |

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction is an indispensable technique for determining the exact three-dimensional arrangement of atoms in the solid state, providing definitive proof of structure.

Single-Crystal X-ray Diffraction: This technique, when a suitable single crystal of this compound can be grown, provides the most precise structural information. It yields atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding. Based on studies of similar quinoline derivatives, it is plausible that this compound could crystallize in a common crystal system such as monoclinic with a space group like P2₁/c. bohrium.comnih.govnih.gov The analysis would reveal the planarity of the quinoline ring and the orientation of the amino groups, as well as how the molecules pack in the crystal lattice, likely through a network of intermolecular N-H···N hydrogen bonds.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern that can be used for phase identification, to assess sample purity, and to determine crystal lattice parameters. While not providing the detailed atomic coordinates of a single-crystal study, the PXRD pattern serves as a unique fingerprint for the crystalline form of this compound.

Table 5: Representative Crystallographic Data for a Quinoline Derivative

Click to view interactive data table

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.0 |

| β (°) | ~105 |

| Volume (ų) | ~880 |

| Z (molecules/unit cell) | 4 |

Chromatographic Separation Methods (e.g., HPLC, UPLC, GPC)

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its higher-resolution counterpart, UPLC, are the most common chromatographic techniques for the analysis of non-volatile compounds like this compound. Reversed-phase chromatography is typically employed, where the compound is separated based on its hydrophobicity. A C18 (octadecylsilyl) stationary phase is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. Detection is usually performed with a UV detector set at one of the compound's absorption maxima. These methods are crucial for verifying the purity of synthesized this compound and for separating it from isomers or reaction byproducts. nih.govresearchgate.net

Gel Permeation Chromatography (GPC): While less common for small molecules, GPC could be employed if this compound were incorporated into a polymer or larger molecular assembly. GPC separates molecules based on their size in solution.

Table 6: Typical HPLC Method Parameters for Analysis of Aminoquinolines

Click to view interactive data table

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or ~360 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Thermal Analysis Techniques (e.g., DSC, TGA)

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for the compound this compound. While thermal analysis is a standard method for characterizing the thermal stability, melting point, and decomposition profile of chemical compounds, and data is available for many quinoline derivatives, no such studies have been published for this compound itself.

Therefore, it is not possible to provide detailed research findings or data tables on the thermal properties of this specific compound at this time. Further experimental research would be required to determine its thermal behavior.

Emerging Research Directions and Future Perspectives in Quinoline 2,7 Diamine Chemistry

Innovations in Synthetic Methodologies

The synthesis of the quinoline (B57606) core is well-established, with numerous named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses providing foundational routes to this heterocyclic system. chemrj.orgiipseries.orgresearchgate.net In recent years, research has focused on developing more efficient, sustainable, and versatile methods, including transition-metal-catalyzed C-H activation, multicomponent reactions, and green chemistry approaches utilizing microwave irradiation or novel catalysts. researchgate.netmdpi.com

Despite these broad advancements in quinoline synthesis, specific research detailing the application of these innovative methodologies for the targeted synthesis of Quinoline-2,7-diamine is not extensively documented in the current scientific literature. The classical methods remain the fundamental basis for accessing the quinoline framework, which can then be subjected to functional group interconversions to yield the desired 2,7-diamino substitution pattern. Future research may focus on developing more direct and efficient synthetic pathways to this compound, potentially leveraging modern catalytic systems to improve yield, selectivity, and environmental compatibility.

Design and Development of Advanced Catalytic Systems

The nitrogen atoms within the quinoline ring system and its amino substituents make diaminoquinolines excellent candidates for use as ligands in coordination chemistry. These ligands can form stable complexes with various transition metals. acs.orgmdpi.comnih.gov Such metal complexes are at the heart of advanced catalyst design, where the electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the metallic center in chemical transformations. epo.org

This compound is noted for its potential role in coordination chemistry, where it can form complexes with metal ions that are subsequently used in catalysis. myskinrecipes.com The two diamine groups, positioned at the C2 and C7 positions, offer multiple coordination modes, suggesting that the compound could serve as a versatile scaffold for developing novel catalysts. However, detailed studies on the design, synthesis, and application of specific advanced catalytic systems derived from this compound are not widely reported. This remains a promising and underexplored area for future research, with potential applications in asymmetric catalysis, cross-coupling reactions, and hydrogenation processes.

Integration into Functional Materials and Nanotechnologies

The unique photophysical and electronic properties of the quinoline nucleus have made it a valuable component in the development of functional organic materials. numberanalytics.com Research in this area includes the creation of organic semiconductors, fluorescent probes, and advanced polymers.

This compound is specifically identified as a compound with potential for creating advanced materials, such as organic semiconductors, which are crucial for modern electronic devices. myskinrecipes.com Organic semiconductors based on quinoline derivatives are being investigated for their charge transport properties and applicability in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netmdpi.com Furthermore, the structure of this compound makes it a key intermediate in the synthesis of dyes and pigments used in textiles, inks, and coatings. myskinrecipes.com The integration of this compound into nanostructured materials could lead to novel sensors or optoelectronic devices, representing a significant direction for future materials science research.

Exploration of Novel Reactivity Modes and Applications

The quinoline ring is a "privileged scaffold" in medicinal chemistry, meaning its structure is recurrent in a wide range of biologically active compounds and approved drugs. numberanalytics.comchemrj.org This versatility stems from the various reactive sites on the ring system, which allow for diverse chemical modifications.

This compound serves as a versatile building block in the synthesis of more complex organic molecules. myskinrecipes.com A primary application lies in the pharmaceutical field, where it is a precursor for creating various drugs, including those with potential antimicrobial and anti-inflammatory properties. myskinrecipes.com The presence of two reactive amino groups allows for the construction of diverse molecular architectures through reactions such as amide bond formation, Schiff base condensation, and N-alkylation. researchgate.net Its role in coordination chemistry also points to its reactivity in forming metal-ligand complexes, which have applications beyond catalysis, including in materials science. myskinrecipes.com The exploration of its reactivity in multicomponent reactions could unlock novel and efficient pathways to libraries of new compounds for biological screening. nih.gov

Computational Chemistry and Machine Learning for Discovery and Optimization

In recent years, computational chemistry and machine learning have become indispensable tools in chemical research, accelerating the discovery and optimization of molecules with desired properties. nih.gov These in silico methods are widely applied to the quinoline class of compounds to predict biological activity, understand reaction mechanisms, evaluate pharmacokinetic profiles (ADME/Tox), and design novel derivatives with enhanced efficacy and safety.

While the application of these computational tools to the broader family of quinoline derivatives is extensive, specific studies focusing on this compound were not prominently featured in the reviewed literature. The future of this compound research will likely benefit significantly from the application of these methods. Computational modeling could be used to:

Predict the properties of its metal complexes for catalytic applications.

Screen for potential biological targets and predict its activity.

Guide the design of novel functional materials with optimized electronic properties.

Elucidate its reactivity patterns to inform new synthetic strategies.

Integrating machine learning algorithms with quantum chemical calculations holds the potential to rapidly screen virtual libraries of this compound derivatives, identifying promising candidates for synthesis and experimental validation.

Properties of this compound

| Property | Value | Reference |

| CAS Number | 114058-72-9 | myskinrecipes.combldpharm.com |

| Molecular Formula | C₉H₉N₃ | myskinrecipes.comcrysdotllc.com |

| Molecular Weight | 159.19 g/mol | myskinrecipes.comcrysdotllc.com |

| Purity | 97% | myskinrecipes.com |

| Storage Condition | Room temperature, inert atmosphere, keep in dark place | myskinrecipes.combldpharm.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.